N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound classified within the group of heterocyclic compounds. These compounds are characterized by their ring structures that include atoms other than carbon, such as sulfur and oxygen. This specific compound features a unique combination of thiophene rings and a benzo[d][1,3]dioxole moiety, which contributes to its interesting chemical and biological properties, making it a subject of scientific interest for various applications.
The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves several key steps:
The molecular formula for N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is . The structural representation includes:
The InChI (International Chemical Identifier) string for this compound is InChI=1S/C17H13NO3S2/c19-17(11-3-4-13-14(8-11)21-10-20-13)18-16(12-5-7-22-9-12)15-2-1-6-23-15/h1-9,16H,10H2,(H,18,19).
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide largely depends on its interactions at the molecular level:
Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory and anticancer properties.
The physical properties of N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide include:
Chemical properties include:
These properties make it suitable for further studies in medicinal chemistry and material sciences.
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has potential applications in several scientific fields:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5